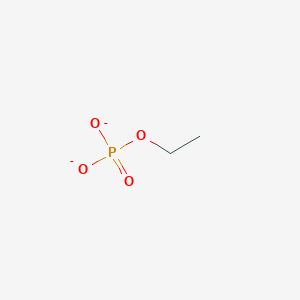

Ethylphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H5O4P-2 |

|---|---|

Molecular Weight |

124.03 g/mol |

IUPAC Name |

ethyl phosphate |

InChI |

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-2 |

InChI Key |

ZJXZSIYSNXKHEA-UHFFFAOYSA-L |

SMILES |

CCOP(=O)([O-])[O-] |

Canonical SMILES |

CCOP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Monoethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of monoethyl phosphate (B84403), a key intermediate in various chemical and biological processes. The document details multiple synthetic routes, purification methods, and a suite of analytical techniques for thorough characterization. Experimental protocols are provided to facilitate the practical application of these methods in a laboratory setting.

Synthesis of Monoethyl Phosphate

Monoethyl phosphate can be synthesized through several methods, each with its own advantages and considerations. The primary routes involve the reaction of ethanol (B145695) with a phosphorylating agent, such as phosphorus pentoxide or phosphorus oxychloride, or the controlled hydrolysis of diethyl phosphate.

Synthesis via Reaction of Ethanol with Phosphorus Pentoxide

This method is a common and direct approach to producing a mixture of monoethyl and diethyl phosphate. The reaction is highly exothermic and requires careful control of the temperature.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place absolute ethanol and cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus pentoxide (P₄O₁₀) portion-wise to the cooled ethanol with continuous stirring. The temperature should be maintained below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.

-

The resulting product is a mixture of monoethyl phosphate, diethyl phosphate, and phosphoric acid. The composition of the mixture can be influenced by the molar ratio of the reactants.

Logical Relationship of P₂O₅ Reaction with Ethanol

Caption: Reaction of P₂O₅ and ethanol yields a phosphate mixture.

Synthesis via Reaction of Ethanol with Phosphorus Oxychloride

The reaction of phosphorus oxychloride (POCl₃) with ethanol provides another route to alkyl phosphates. This reaction needs to be carefully controlled to favor the formation of the desired product and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve absolute ethanol in a suitable anhydrous solvent (e.g., diethyl ether or toluene) and cool the mixture to 0°C.

-

Slowly add phosphorus oxychloride dropwise to the ethanol solution with vigorous stirring.

-

A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl produced during the reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The resulting mixture contains a mixture of phosphate esters, which then requires hydrolysis to yield monoethyl phosphate.

-

Water is carefully added to the reaction mixture to hydrolyze the remaining P-Cl bonds and the diethyl chlorophosphate intermediate.

-

The product is then isolated from the aqueous layer after a work-up procedure.

Synthesis via Hydrolysis of Diethyl Phosphate

Monoethyl phosphate can be prepared by the selective hydrolysis of diethyl phosphate. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Dissolve diethyl phosphate in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by techniques such as ³¹P NMR spectroscopy.

-

After completion, the reaction mixture is cooled, and the monoethyl phosphate can be isolated, often after neutralization and removal of the solvent.

Experimental Protocol (Base-Catalyzed Hydrolysis):

-

Dissolve diethyl phosphate in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the solution to facilitate the hydrolysis. The reaction progress can be monitored to determine the optimal reaction time.

-

Upon completion, the resulting sodium salt of monoethyl phosphate is converted to the free acid by acidification with a strong acid.

Purification of Monoethyl Phosphate

The crude product from the synthesis usually requires purification to remove byproducts and unreacted starting materials. Common purification techniques include column chromatography and recrystallization.

Column Chromatography

Silica (B1680970) gel column chromatography is an effective method for separating monoethyl phosphate from diethyl phosphate and phosphoric acid.

Experimental Protocol:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. A gradient of ethyl acetate (B1210297) in hexane is often effective.

-

Collect fractions and analyze them (e.g., by TLC or NMR) to identify those containing pure monoethyl phosphate.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

For solid monoethyl phosphate, recrystallization is a powerful purification technique.

Experimental Protocol:

-

Dissolve the crude monoethyl phosphate in a minimal amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethanol and water or hexane).

-

If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.[1]

Characterization of Monoethyl Phosphate

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized monoethyl phosphate.

Experimental Workflow for Synthesis and Characterization

Caption: Overall workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of monoethyl phosphate. ¹H NMR, ¹³C NMR, and ³¹P NMR are all employed.

-

¹H NMR: Provides information about the proton environment. The spectrum will show characteristic signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, with coupling to each other and potentially to the phosphorus atom.

-

³¹P NMR: This is a highly diagnostic technique for phosphorus-containing compounds. Monoethyl phosphate will exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum at a characteristic chemical shift.[2]

-

¹³C NMR: Confirms the carbon framework of the ethyl group.

Typical NMR Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H (-CH₃) | ~1.2 | Triplet | J(H-H) ≈ 7 |

| ¹H (-CH₂) | ~3.9 | Quartet of doublets | J(H-H) ≈ 7, J(H-P) ≈ 7-8 |

| ³¹P | ~0 to 2 | Multiplet |

Experimental Protocol (NMR):

-

Dissolve a small amount of the purified monoethyl phosphate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

-

For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used as a reference (δ = 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of monoethyl phosphate, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Expected Fragmentation:

In electron ionization (EI) mass spectrometry, organophosphates often exhibit characteristic fragmentation patterns involving the loss of alkyl groups and rearrangements. For monoethyl phosphate, key fragments would likely correspond to the loss of the ethyl group and fragments of the phosphate core.

Experimental Protocol (GC-MS):

-

Dissolve the sample in a volatile organic solvent.

-

Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar or medium-polarity column).

-

Set an appropriate temperature program for the GC to ensure good separation.

-

Acquire the mass spectrum in the desired mass range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretching (ethyl group) |

| ~1250-1200 | P=O stretching |

| ~1050-950 | P-O-C stretching |

| Broad, ~3400-2500 | O-H stretching (P-OH) |

Experimental Protocol (FT-IR):

-

Prepare the sample as a neat liquid (if oily) or as a KBr pellet or in a suitable solvent.

-

Acquire the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

This guide provides a foundational understanding of the synthesis and characterization of monoethyl phosphate. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and research objectives.

References

An In-depth Technical Guide to the Flame Retardant Mechanism of Triethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl phosphate (B84403) (TEP) is a halogen-free organophosphorus compound widely utilized as a flame retardant in a variety of polymeric materials. Its efficacy stems from a multi-faceted mechanism of action that disrupts the combustion cycle in both the gas and condensed phases. This technical guide provides a comprehensive overview of the core mechanisms by which TEP imparts flame retardancy, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The information is tailored for researchers and professionals involved in materials science, polymer chemistry, and the development of fire-safe materials.

Introduction

The increasing demand for fire-safe materials across numerous industries has driven extensive research into effective and environmentally benign flame retardants. Triethyl phosphate (TEP), an organophosphate ester, has emerged as a viable alternative to halogenated flame retardants due to its favorable toxicological profile and performance characteristics. TEP's mechanism of action is complex, involving chemical and physical processes that occur during polymer pyrolysis and combustion. A thorough understanding of these mechanisms is crucial for optimizing its use and developing next-generation fire-retardant materials. This guide will delve into the gas-phase radical scavenging and condensed-phase charring actions of TEP, providing a detailed technical examination of its role in enhancing the fire resistance of polymers.

Core Flame Retardant Mechanisms

Triethyl phosphate primarily functions as a flame retardant through two synergistic mechanisms: gas-phase inhibition and condensed-phase action.[1]

Gas-Phase Inhibition

During combustion, TEP volatilizes and undergoes thermal decomposition, releasing phosphorus-containing radicals such as PO•, HPO•, and PO₂•.[1] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reactions in the flame.[2] The key reactions involved in this radical trapping mechanism are:

-

H• + PO₂ + M → HOPO + M

-

OH• + PO → HPO₂

-

H• + PO → HPO

-

OH• + HPO → H₂PO₂

By terminating these chain reactions, the phosphorus-containing species effectively "poison" the flame, reducing its intensity and heat output. This gas-phase activity is a critical component of TEP's flame retardant efficacy.

Condensed-Phase Action

In the solid (condensed) phase of the burning polymer, TEP and its decomposition products play a crucial role in promoting the formation of a protective char layer.[1] Upon heating, TEP can decompose to form phosphoric acid and polyphosphoric acid.[3] These acidic species act as catalysts, promoting dehydration and cross-linking reactions within the polymer matrix.[3] This process leads to the formation of a stable, insulating char layer on the polymer surface.

This char layer serves multiple functions:

-

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis.

-

Mass Transfer Barrier: It impedes the transport of flammable volatile decomposition products from the polymer to the flame.

-

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, further stifling combustion.

The formation of a robust char layer is a key factor in reducing the heat release rate and smoke production of the burning material.

Quantitative Performance Data

The flame retardant performance of TEP is typically evaluated using a variety of standardized tests. The following tables summarize key quantitative data from studies on polymers containing TEP.

Table 1: Limiting Oxygen Index (LOI) Data

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

| Polymer Matrix | TEP Content (wt%) | LOI (%) | Reference |

| Rigid Polyurethane Foam (RPUF) | 0 | 18.3 | |

| RPUF with DOPO-HSBP/T-D | 50% of FR blend | 25.5 | |

| Epoxy Resin | 0 | 26.2 | [4] |

| Epoxy Resin with 4% TAD | - | 33.4 | [4] |

| Polycarbonate (PC) with 5% methylphenyl-silicone | - | 34 | [5] |

Note: Data for TEP in some polymers is limited; values for other organophosphorus flame retardants are provided for context.

Table 2: Cone Calorimetry Data

Cone calorimetry is a small-scale test that measures various fire-related properties, including the heat release rate (HRR), total heat release (THR), and smoke production.

| Polymer Matrix | TEP/FR Content (wt%) | Peak HRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |

| Epoxy Resin (EP) | 0 | - | - | 19.3 | [4] |

| EP with 4% TAD/Zn-PDH | 4 | - | - | - | [4] |

| Polycarbonate (PC) | 0 | - | - | - | [6] |

| PC with HPCTP | - | Reduced by 31.12% | - | - | [6] |

| Rigid Polyurethane Foam (RPUF) | 0 | ~300 | - | - | [7] |

Table 3: Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition behavior.

| Polymer Matrix | TEP/FR Content (wt%) | Onset of Decomposition (°C) | Char Yield at 600°C (%) | Reference |

| Epoxy Resin (EP) | 0 | 380.2 | 19.9 | [4] |

| EP with 4% TAD/Zn-PDH | 4 | Lowered | Increased | [4] |

| Polyisocyanurate Foam (PIR) with TEP | - | - | Increased | [8] |

Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the polymer with and without TEP.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample (5-10 mg) of the material is placed in a sample pan.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

-

Cone Calorimetry

-

Objective: To measure the heat release rate, smoke production, and other combustion parameters of the material.

-

Apparatus: A cone calorimeter.

-

Procedure:

-

A flat sample (typically 100 mm x 100 mm) is placed in a holder and exposed to a controlled level of radiant heat from a conical heater.

-

A spark igniter is used to ignite the pyrolysis gases.

-

The combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.

-

The heat release rate is calculated based on the principle of oxygen consumption. Other parameters such as time to ignition, mass loss rate, and smoke density are also recorded.

-

UL-94 Vertical Burn Test

-

Objective: To assess the flammability and self-extinguishing properties of a vertically oriented polymer specimen.

-

Apparatus: A UL-94 test chamber with a specimen holder and a burner.

-

Procedure:

-

A rectangular specimen is held vertically in a clamp.

-

A specified flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

-

Observations are made regarding flaming drips that might ignite a cotton patch placed below the specimen.

-

Materials are classified as V-0, V-1, or V-2 based on the afterflame times and dripping behavior.

-

Mechanistic and Experimental Workflow Diagrams

Caption: Gas-Phase Flame Inhibition by TEP.

Caption: Condensed-Phase Char Formation Catalyzed by TEP.

Caption: Experimental Workflow for TGA.

Caption: Experimental Workflow for Cone Calorimetry.

Conclusion

Triethyl phosphate operates as a highly effective halogen-free flame retardant through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, it acts as a radical scavenger, interrupting the chain reactions of combustion. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and hinders the release of flammable volatiles. The quantitative data from standardized fire tests confirm its ability to improve the fire resistance of various polymers. This in-depth technical guide provides a foundational understanding of TEP's mechanism of action, which is essential for the rational design and development of advanced fire-safe materials. Further research focusing on the synergistic effects of TEP with other flame retardants and its performance in a wider range of polymer matrices will continue to be a valuable area of investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of Ethyl Phosphate Esters in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monoethyl, diethyl, and triethyl phosphate (B84403) esters in various organic solvents. The information is compiled from available chemical literature and databases to assist researchers and professionals in drug development and other scientific fields where these compounds are utilized.

Executive Summary

Ethyl phosphate esters exhibit a range of solubilities influenced by the extent of esterification and the nature of the solvent. Generally, triethyl phosphate, being the most lipophilic, shows broad solubility in a variety of organic solvents. Diethyl phosphate maintains good solubility in polar organic solvents, while monoethyl phosphate is readily soluble in water. Quantitative solubility data in organic solvents is not extensively available in public literature, highlighting a potential area for further experimental investigation. This guide presents the available qualitative and quantitative data, alongside detailed experimental protocols for determining solubility.

Data Presentation: Solubility of Ethyl Phosphate Esters

The following tables summarize the available solubility data for monoethyl, diethyl, and triethyl phosphate. It is important to note that much of the available data is qualitative.

Table 1: Quantitative Solubility Data for Ethyl Phosphate Esters

| Compound | Solvent | Solubility | Temperature (°C) |

| Triethyl Phosphate | Water | 500 g/L (with slow decomposition)[1][2][3] | 20 |

| Triethyl Phosphate | Water | 50 g/100mL[4] | Not Specified |

| Triethyl Phosphate | Water | 5.00 x 10⁵ mg/L[5] | 25 |

| Diethyl Phosphate | Water | 44.1 g/L (Predicted)[6] | Not Specified |

Note: Significant variation exists in the reported aqueous solubility of Triethyl Phosphate, which may be due to differences in experimental conditions or the observation of miscibility versus true solubility.

Table 2: Qualitative Solubility of Ethyl Phosphate Esters in Organic Solvents

| Compound | Solvent Class | Specific Solvents | Solubility Description |

| Monoethyl Phosphate | - | Water | Miscible[7] |

| Organic Solvents | Not specified in detail | Data not readily available | |

| Diethyl Phosphate | Alcohols | Ethanol[8][9] | Soluble |

| Ketones | Acetone[8][9] | Soluble | |

| Ethers | Ether[9] | Soluble | |

| Aromatic Hydrocarbons | Benzene[9] | Soluble | |

| Chlorinated Hydrocarbons | Carbon Tetrachloride | Soluble[9] | |

| Triethyl Phosphate | Alcohols | Ethanol[4][10][11] | Soluble |

| Ethers | Ether[4][10][11] | Soluble | |

| Ketones | Acetone[4] | Soluble | |

| Aromatic Hydrocarbons | Benzene[11] | Soluble | |

| Aliphatic Hydrocarbons | - | Soluble | |

| Chlorinated Hydrocarbons | - | Soluble | |

| Esters | - | Soluble |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[12][13]

Shake-Flask Method for Thermodynamic Solubility Determination

This method is suitable for determining the solubility of a substance and is referenced in OECD Guideline 105.[14][15]

Principle: An excess amount of the solute (the ethyl phosphate ester) is agitated in the solvent for a prolonged period at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the saturated supernatant is then determined analytically.

Materials:

-

Ethyl phosphate ester (solute)

-

Organic solvent of interest

-

Thermostatted shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vials or flasks with tight-fitting caps

-

Centrifuge (optional, for phase separation)

-

Syringe filters (e.g., 0.45 µm PTFE) for removing undissolved solute

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

-

Volumetric glassware

Methodology:

-

Preparation: Add an excess amount of the ethyl phosphate ester to a vial or flask. The excess solid or liquid phase should be clearly visible.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in the thermostatted shaker. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 48 hours, and preliminary studies may be needed to determine the optimal equilibration time.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. If necessary, centrifuge the samples to facilitate the separation of the solid/liquid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). To ensure no undissolved particles are transferred, it is crucial to filter the aliquot through a syringe filter that is chemically compatible with the solvent.

-

Analysis: Accurately dilute the filtered aliquot with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Measure the concentration of the ethyl phosphate ester in the diluted sample using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of the ethyl phosphate ester in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of ethyl phosphate esters.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: Key factors that influence the solubility of ethyl phosphate esters.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 磷酸三乙酯 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Triethyl phosphate CAS#: 78-40-0 [m.chemicalbook.com]

- 4. corecheminc.com [corecheminc.com]

- 5. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Diethylphosphate (FDB028854) - FooDB [foodb.ca]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chempoint.com [chempoint.com]

- 12. scielo.br [scielo.br]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. filab.fr [filab.fr]

- 15. acri.gov.tw [acri.gov.tw]

A Technical Guide to the Synthesis of Isotopically Labeled Ethylphosphate for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isotopically labeled ethylphosphate, a crucial tool for metabolic research. This compound, a simple organophosphate, can be strategically labeled with stable isotopes such as Carbon-13 (¹³C), Oxygen-18 (¹⁸O), and Deuterium (B1214612) (D or ²H) to trace its metabolic fate, elucidate enzymatic mechanisms, and quantify its metabolites in complex biological systems. This document details the synthetic methodologies, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for the synthesis of these valuable tracers.

Introduction to Isotopically Labeled this compound in Metabolic Studies

Isotopic labeling is a powerful technique that allows researchers to track the journey of molecules through biological pathways. By replacing specific atoms with their heavier, non-radioactive isotopes, the labeled molecule becomes distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, due to its simple structure, serves as an excellent model substrate for studying the activity of various phosphatases and for probing the broader aspects of organophosphate metabolism. The insights gained from such studies are invaluable in drug development, toxicology, and understanding fundamental biochemical processes.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound requires careful selection of labeled precursors and reaction conditions to ensure high isotopic enrichment and chemical purity. This section outlines the synthetic strategies for introducing ¹⁸O, ¹³C, and deuterium into the this compound molecule.

¹⁸O-Labeled this compound

Oxygen-18 labeling of the phosphate (B84403) moiety is particularly useful for tracing the source of the phosphate group in metabolic reactions. The most direct method involves the reaction of an ethoxy phosphorus derivative with ¹⁸O-enriched water.

A common and effective method for synthesizing ¹⁸O-labeled phosphate involves the hydrolysis of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with water enriched in ¹⁸O.[1][2][3][4] This principle can be adapted for the synthesis of ¹⁸O-labeled this compound by using a starting material that already contains the ethyl group, such as ethoxyphosphorus oxydichloride or diethyl phosphorochloridate.

Experimental Protocol: Synthesis of [¹⁸O₄]-Ethylphosphate

This protocol describes the synthesis of fully ¹⁸O-labeled this compound starting from phosphorus oxychloride and ¹⁸O-enriched water, followed by esterification with ethanol (B145695). A more direct, but less commonly documented, approach would involve the hydrolysis of ethoxyphosphorus oxydichloride with ¹⁸O-water.

-

Materials:

-

Phosphorus oxychloride (POCl₃)

-

¹⁸O-enriched water (H₂¹⁸O, 97 atom % ¹⁸O)

-

Anhydrous ethanol

-

Pyridine (B92270) (anhydrous)

-

Diethyl ether (anhydrous)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

-

Procedure:

-

Synthesis of [¹⁸O₄]-Phosphoric Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool 1.0 g of ¹⁸O-enriched water to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of phosphorus oxychloride dropwise with vigorous stirring. The reaction is highly exothermic and will produce HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours to ensure complete reaction and to drive off any remaining HCl.

-

Cool the resulting [¹⁸O₄]-phosphoric acid to room temperature.

-

Esterification: In a separate flame-dried flask under an inert atmosphere, dissolve the [¹⁸O₄]-phosphoric acid in anhydrous pyridine.

-

Add a stoichiometric amount of anhydrous ethanol dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous solution with diethyl ether to remove pyridine.

-

The aqueous layer containing the [¹⁸O₄]-ethylphosphate can be further purified by ion-exchange chromatography.

-

Lyophilize the purified fractions to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the product using ³¹P and ¹H NMR spectroscopy.

-

Determine the isotopic enrichment using high-resolution mass spectrometry.

-

¹³C-Labeled this compound

Carbon-13 labeling of the ethyl group allows for the tracing of the carbon skeleton of the molecule. The synthesis typically involves the use of a commercially available ¹³C-labeled ethyl precursor, such as [1,2-¹³C₂]-bromoethane.

The Arbuzov reaction is a classic and efficient method for the formation of carbon-phosphorus bonds. In this case, a trialkyl phosphite (B83602) reacts with an alkyl halide to form a phosphonate (B1237965). To synthesize ¹³C-labeled this compound, a ¹³C-labeled ethyl halide is used.

Experimental Protocol: Synthesis of [1,2-¹³C₂]-Ethylphosphate

-

Materials:

-

Triethyl phosphite

-

[1,2-¹³C₂]-Bromoethane (99 atom % ¹³C)

-

Anhydrous toluene (B28343)

-

Hydrochloric acid (HCl)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Procedure:

-

Arbuzov Reaction: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine triethyl phosphite and a stoichiometric amount of [1,2-¹³C₂]-bromoethane in anhydrous toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within several hours.

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature.

-

Slowly add a solution of concentrated hydrochloric acid to hydrolyze the resulting phosphonate ester to the desired ethylphosphonic acid.

-

Heat the mixture to reflux to drive the hydrolysis to completion.

-

Work-up and Purification: Remove the toluene under reduced pressure.

-

The remaining aqueous solution can be washed with an organic solvent to remove any unreacted starting materials.

-

The aqueous solution containing the [1,2-¹³C₂]-ethylphosphate can be lyophilized to yield the final product.

-

-

Characterization:

-

Confirm the structure and purity using ¹H, ¹³C, and ³¹P NMR spectroscopy. The ¹³C NMR spectrum will show characteristic couplings confirming the incorporation of the ¹³C label.

-

Verify the molecular weight and isotopic enrichment using mass spectrometry.

-

Deuterated this compound

Deuterium labeling of the ethyl group can be used to study kinetic isotope effects in enzymatic reactions and to simplify ¹H NMR spectra. The synthesis involves the use of deuterated ethanol.

A straightforward method for the synthesis of deuterated triethyl phosphate is the reaction of phosphorus oxychloride with deuterated ethanol.[5] Subsequent selective hydrolysis can yield deuterated this compound.

Experimental Protocol: Synthesis of [d₅]-Ethylphosphate

-

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Ethanol-d₆ (C₂D₅OD, 99 atom % D)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Procedure:

-

Phosphorylation: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve phosphorus oxychloride in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a solution of ethanol-d₆ in anhydrous pyridine dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification of Triethyl-d₁₅ Phosphate: Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield triethyl-d₁₅ phosphate.

-

Selective Hydrolysis: The selective hydrolysis of one ethoxy group can be achieved under controlled basic conditions to yield diethyl [d₁₀]-phosphate. Further hydrolysis can yield monoethyl [d₅]-phosphate.

-

The final product can be purified by column chromatography.

-

-

Characterization:

-

Confirm the structure and deuteration level using ¹H, ²H, and ³¹P NMR spectroscopy. The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the ethyl group.

-

Determine the molecular weight and isotopic distribution by mass spectrometry.

-

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of isotopically labeled this compound. The yields and isotopic enrichments are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Table 1: Synthesis of ¹⁸O-Labeled this compound

| Parameter | Value | Reference |

| Starting Material | POCl₃, H₂¹⁸O (97%) | [1][2][3][4] |

| Expected Yield | 70-85% | Estimated |

| Isotopic Enrichment | >95% ¹⁸O₄ | [1][2] |

| Analytical Method | MS, ³¹P NMR |

Table 2: Synthesis of ¹³C-Labeled this compound

| Parameter | Value | Reference |

| Starting Material | [1,2-¹³C₂]-Bromoethane | |

| Expected Yield | 80-95% | Estimated |

| Isotopic Enrichment | >99% ¹³C₂ | Commercial Precursor |

| Analytical Method | MS, ¹³C NMR, ³¹P NMR |

Table 3: Synthesis of Deuterated this compound

| Parameter | Value | Reference |

| Starting Material | Ethanol-d₆ | [5] |

| Expected Yield | 75-90% | Estimated |

| Isotopic Enrichment | >98% d₅ | Commercial Precursor |

| Analytical Method | MS, ²H NMR, ³¹P NMR |

Metabolic Fate of this compound

Upon introduction into a biological system, exogenous this compound is primarily metabolized by phosphatases. These enzymes catalyze the hydrolysis of the phosphoester bond, releasing ethanol and inorganic phosphate.[6][7]

Enzymatic Hydrolysis

Both acid and alkaline phosphatases have been shown to hydrolyze a variety of phosphate esters, including short-chain alkyl phosphates.[8][9] The general reaction is as follows:

This compound + H₂O --(Phosphatase)--> Ethanol + Inorganic Phosphate

The liberated inorganic phosphate enters the cell's phosphate pool and can be utilized in numerous metabolic pathways, including the synthesis of ATP, nucleic acids, and phospholipids.[10][11] The ethanol produced is a substrate for alcohol dehydrogenase, which oxidizes it to acetaldehyde. Acetaldehyde is then further oxidized to acetate (B1210297) by aldehyde dehydrogenase. Acetate can then be converted to acetyl-CoA, which enters the citric acid cycle for energy production.

Visualizations

The following diagrams illustrate the synthesis workflows and the metabolic pathway of this compound.

Conclusion

The synthesis of isotopically labeled this compound provides researchers with powerful tools to investigate a wide range of biological processes. The methods outlined in this guide offer robust and adaptable protocols for the preparation of ¹⁸O, ¹³C, and deuterated this compound. By using these labeled compounds in conjunction with modern analytical techniques, scientists can continue to unravel the complexities of phosphate metabolism, enzyme kinetics, and the mechanisms of drug action, ultimately contributing to advancements in medicine and the life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylated and ethylated dialkylphosphate metabolites of organophosphate pesticides: DNA damage in bone marrow cells of Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatase Hydrolysis of Organic Phosphorus Compounds [scirp.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Creatine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Acid Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acid Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of Phosphate and the Consequences of Its High Consumption in Energy Metabolism and Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]

The Hypothetical Role of Ethyl Phosphate in Prebiotic Phosphorylation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylation of simple organic molecules is a critical and unresolved step in understanding the origins of life. While various phosphorylating agents have been proposed and investigated, the potential role of simple alkyl phosphates, such as ethyl phosphate (B84403), has been largely overlooked in experimental prebiotic chemistry. This technical guide explores the hypothetical role of ethyl phosphate as a key intermediate in prebiotic phosphorylation, bridging the gap between inorganic phosphate and the formation of essential biomolecules. We present a theoretical framework for its prebiotic synthesis, analyze its potential stability, and propose mechanisms for the phosphorylation of key biomolecules. This document synthesizes plausible pathways, presents comparative quantitative data from related compounds, and provides detailed hypothetical experimental protocols to stimulate further research in this underexplored area. All quantitative data are summarized for clarity, and key pathways are visualized using Graphviz diagrams.

Introduction: The Prebiotic Phosphorylation Problem

The "phosphate problem" in prebiotic chemistry arises from the low solubility and reactivity of common phosphate minerals like apatite.[1] For life to emerge, a mechanism must have existed to activate and incorporate inorganic phosphate into organic molecules, forming the phosphoester and phosphoanhydride bonds that are central to the structure and function of nucleic acids, lipids, and metabolic cofactors.[2][3] While agents like diamidophosphate (B1260613) (DAP), pyrophosphate (PPi), and trimetaphosphate (TMP) have been demonstrated to phosphorylate biomolecules under specific prebiotic conditions, their formation pathways and efficiencies remain subjects of ongoing investigation.[3][4]

This whitepaper puts forth the hypothesis that simple alkyl phosphates, exemplified by ethyl phosphate, could have served as crucial, locally concentrated phosphorylating agents on the early Earth. The presence of ethyl phosphonic acid in the Murchison meteorite suggests that the fundamental components—an ethyl group and a phosphorus source—were available.[5] We will explore the hypothetical synthesis, stability, and phosphorylating potential of ethyl phosphate in a prebiotic context.

Hypothetical Prebiotic Synthesis of Ethyl Phosphate

The formation of ethyl phosphate on the early Earth would have required a source of ethanol (B145695), a phosphate source, and a plausible condensation mechanism.

2.1. Plausible Prebiotic Sources of Reactants

-

Ethanol: While not as abundant as methane (B114726) or carbon dioxide, ethanol could have been formed through various prebiotic pathways. The Fischer-Tropsch synthesis on mineral surfaces in hydrothermal vent systems could produce a variety of organic molecules, including ethanol. Additionally, the hydration of ethylene, potentially produced from the dehydration of primordial organic matter or through atmospheric chemistry, provides another route.

-

Phosphate: As previously mentioned, the primary source of phosphate on the early Earth was likely apatite minerals.[1] However, more soluble and reactive forms of phosphorus, such as phosphite (B83602) and phosphide (B1233454) minerals (e.g., schreibersite) delivered by meteorites, could have been locally significant.[1]

2.2. Proposed Synthesis Pathways

We propose two primary hypothetical pathways for the prebiotic formation of ethyl phosphate:

-

Esterification in Evaporating Lagoons: In environments subject to wet-dry cycles, the concentration of solutes would increase significantly. The simple acid-catalyzed esterification of phosphoric acid (or a more soluble phosphate salt) with ethanol could occur under these conditions. The removal of water during the dry phase would drive the equilibrium towards the formation of ethyl phosphate.

-

Mineral-Catalyzed Synthesis: Silicate minerals, common on the early Earth, are known to catalyze various organic reactions. We hypothesize that the surfaces of minerals such as clays (B1170129) could have facilitated the condensation of ethanol and phosphate, potentially through the activation of the phosphate group.

Below is a diagram illustrating the proposed synthesis pathways.

Figure 1: Hypothetical prebiotic synthesis pathways for ethyl phosphate.

Stability and Hydrolysis of Ethyl Phosphate

For ethyl phosphate to be an effective prebiotic phosphorylating agent, it must be sufficiently stable to accumulate but also reactive enough to transfer its phosphate group. The stability of ethyl phosphate would be highly dependent on pH and temperature.

Based on studies of triethyl phosphate and other alkyl phosphates, we can infer the following:

-

Acidic Conditions: Under acidic conditions, the hydrolysis of ethyl phosphate would likely be slow.

-

Neutral to Alkaline Conditions: In neutral to alkaline solutions, hydrolysis would be more significant, particularly at elevated temperatures.

The table below presents a comparative summary of hypothetical hydrolysis rates for ethyl phosphate alongside known data for other relevant prebiotic phosphorylating agents.

| Compound | Plausible Prebiotic Environment | Estimated Half-life (t½) | Data Source/Analogy |

| Ethyl Phosphate (hypothetical) | Neutral pH, 25°C | Weeks to Months | Analogy to triethyl phosphate stability |

| Ethyl Phosphate (hypothetical) | pH 9, 60°C | Days to Weeks | Extrapolation from alkyl phosphate hydrolysis data |

| Diamidophosphate (DAP) | Neutral pH, 25°C | Days | Experimental Data |

| Pyrophosphate (PPi) | Neutral pH, 25°C | Years | Experimental Data |

| Trimetaphosphate (TMP) | Neutral pH, 25°C | Days to Weeks | Experimental Data |

Table 1: Comparative stability of hypothetical ethyl phosphate and other prebiotic phosphorylating agents.

Ethyl Phosphate as a Prebiotic Phosphorylating Agent

The key function of ethyl phosphate in this hypothetical scenario is to act as a soluble and reactive carrier of the phosphate group, capable of phosphorylating key biomolecules such as nucleosides, amino acids, and lipids.

4.1. Proposed Mechanism of Phosphorylation

We propose that ethyl phosphate could phosphorylate a hydroxyl group-containing molecule (ROH) through a nucleophilic attack on the phosphorus atom. This reaction could be facilitated by a good leaving group, potentially formed through protonation in a slightly acidic microenvironment or through the formation of an ethyl pyrophosphate intermediate.

The diagram below illustrates the proposed general mechanism for phosphorylation by ethyl phosphate.

Figure 2: Proposed general mechanism for the phosphorylation of biomolecules by ethyl phosphate.

4.2. Potential for Phosphorylation of Key Biomolecules

-

Nucleosides: The phosphorylation of nucleosides to form nucleotides is a cornerstone of the RNA world hypothesis. Ethyl phosphate could potentially phosphorylate the 5'-hydroxyl group of a ribonucleoside, forming the corresponding nucleotide monophosphate.

-

Amino Acids: The phosphorylation of amino acids could have been a key step in the formation of peptides. The hydroxyl-containing amino acids serine and threonine are primary candidates for phosphorylation by ethyl phosphate.

-

Lipid Precursors: The formation of phospholipids (B1166683) is essential for the creation of protocells. Ethyl phosphate could have phosphorylated simple lipid precursors like glycerol, leading to the formation of glycerol-3-phosphate, a key component of modern cell membranes.

Hypothetical Experimental Protocols

To test the hypotheses presented in this whitepaper, the following experimental protocols are proposed.

5.1. Protocol for the Prebiotic Synthesis of Ethyl Phosphate

Objective: To investigate the formation of ethyl phosphate from ethanol and a phosphate source under simulated prebiotic conditions.

Materials:

-

Ethanol (anhydrous)

-

Sodium phosphate (monobasic)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Prepare a 1 M solution of sodium phosphate in deionized water.

-

In a series of glass vials, add 1 ml of the phosphate solution and 1 ml of ethanol.

-

To half of the vials, add 100 mg of montmorillonite clay.

-

Adjust the pH of the solutions to a range of values (e.g., 3, 5, 7) using dilute HCl.

-

Subject the vials to a series of wet-dry cycles by heating at 60°C until the solvent evaporates completely, then rehydrating with 1 ml of deionized water. Repeat for 10 cycles.

-

After the final cycle, dissolve the residue in a known volume of water and analyze the solution for the presence of ethyl phosphate using ³¹P NMR spectroscopy and mass spectrometry.

5.2. Protocol for the Phosphorylation of Adenosine (B11128) with Ethyl Phosphate

Objective: To determine if ethyl phosphate can phosphorylate adenosine under plausible prebiotic conditions.

Materials:

-

Ethyl phosphate (synthesized and purified, or commercially available)

-

Adenosine

-

Deionized water

-

Buffer solutions (pH 4, 7, 9)

Procedure:

-

Prepare a 100 mM solution of ethyl phosphate and a 10 mM solution of adenosine in each of the buffer solutions.

-

Mix equal volumes of the ethyl phosphate and adenosine solutions in separate vials for each pH condition.

-

Incubate the vials at a range of temperatures (e.g., 25°C, 50°C, 80°C).

-

At various time points (e.g., 1, 6, 24, 72 hours), take aliquots from each vial and analyze for the formation of adenosine monophosphate (AMP) using HPLC and ³¹P NMR spectroscopy.

-

Quantify the yield of AMP under each condition.

The logical workflow for these proposed experiments is depicted below.

Figure 3: Proposed experimental workflow to investigate the role of ethyl phosphate.

Conclusion and Future Directions

The role of ethyl phosphate in prebiotic chemistry remains a compelling but underexplored hypothesis. This whitepaper has outlined a theoretical framework for its synthesis, stability, and function as a phosphorylating agent on the early Earth. The proposed mechanisms and experimental protocols provide a roadmap for future research to validate or refute this hypothesis.

Should experimental evidence support the prebiotic synthesis and phosphorylating capability of ethyl phosphate, it would represent a significant advancement in our understanding of the origins of life. It would provide a plausible and straightforward link between inorganic phosphate and the phosphorylated biomolecules that are fundamental to all known life. Future work should also explore the potential role of other simple alkyl phosphates and the influence of various mineral catalysts and environmental conditions on these processes. The insights gained from such studies will be invaluable not only for the field of prebiotic chemistry but also for synthetic biology and the development of novel phosphorylation agents in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate | Semantic Scholar [semanticscholar.org]

Environmental Fate and Degradation of Ethylphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphate, a monoalkyl phosphate (B84403) ester, is a molecule of significant interest due to its structural relationship to a class of compounds widely used as flame retardants, plasticizers, and pesticides. Its potential release into the environment necessitates a thorough understanding of its persistence, degradation pathways, and ultimate fate. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of this compound, with a focus on hydrolysis, photolysis, and biodegradation.

Due to a scarcity of publicly available data specifically for this compound (monoethyl phosphate), this guide incorporates data from its close structural analogs, triethyl phosphate (TEP) and diethyl phosphate (DEP), to provide a more complete picture. This approach, while not a direct substitute, offers valuable insights into the expected environmental behavior of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from related compounds. As a monoalkyl phosphate, this compound is expected to be highly water-soluble and have a low potential for bioaccumulation.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of this compound in the environment.

Hydrolysis

Hydrolysis is a primary degradation pathway for many organophosphate esters in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.

Quantitative Data on Hydrolysis of Triethyl Phosphate (TEP)

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference(s) |

| 4 | Ambient | Immediate degradation to diethyl phosphite (B83602) | - | [1] |

| 7 | Ambient | 20 minutes (complete hydrolysis) | - | [1] |

| 7 | 101 | 1.39 days | 8.35 x 10⁻⁶ s⁻¹ | [2][3] |

| 9 | Ambient | ~5.1 hours | - | [1] |

| 13 | 20 | 47 days (for tripropyl phosphate, TEP stable) | - | [3] |

Note: Data for triethyl phosphate (TEP) is presented as a surrogate for this compound.

Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

A standardized method for determining the hydrolysis rate involves incubating the test substance in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9) at a constant temperature.

-

Preparation of Solutions: Sterile buffer solutions are prepared. A stock solution of this compound is prepared in a water-miscible, low-volatility organic solvent.

-

Incubation: The stock solution is added to the buffer solutions to achieve a final concentration that is less than half its water solubility. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling and Analysis: Aliquots are withdrawn at specific time intervals. The concentration of this compound and its degradation products (e.g., ethanol (B145695) and phosphoric acid) are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration of the test substance against time. The half-life (t½) is then calculated using the formula: t½ = ln(2)/k.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. This process can be a significant degradation pathway for chemicals present in surface waters and the atmosphere.

Direct photolysis of triethyl phosphite is not expected as it does not absorb light at wavelengths greater than 290 nm.[1] However, indirect photodegradation in the atmosphere via reaction with hydroxyl radicals is rapid, with a calculated half-life of 6.6 hours.[1]

Experimental Protocol: Photolysis Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. Its determination is crucial for predicting the rate of direct photolysis in the environment.

-

Actinometry: A chemical actinometer with a known quantum yield is used to measure the photon flux of the light source.

-

Irradiation: A solution of this compound in a non-absorbing solvent (e.g., water or acetonitrile) is irradiated with monochromatic light of a wavelength absorbed by the compound.

-

Analysis: The decrease in the concentration of this compound over time is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculation: The quantum yield is calculated by comparing the rate of disappearance of this compound to the rate of the actinometer reaction under the same irradiation conditions.

References

The Toxicology of Ethyl Phosphate and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicology of ethyl phosphate (B84403) and its primary metabolites, diethyl phosphate (DEP) and monoethyl phosphate (MEP). These compounds are significant as they are common metabolites of a wide range of organophosphate (OP) pesticides and industrial chemicals. This document summarizes key toxicological data, details relevant experimental methodologies, and illustrates the metabolic and toxicological pathways involved.

Executive Summary

Ethyl phosphates are products of the metabolism of numerous organophosphate compounds. While the parent compounds often exert their primary toxic effects through the inhibition of acetylcholinesterase (AChE), the metabolites themselves have been the subject of toxicological evaluation. Diethyl phosphate (DEP) is a widely recognized biomarker of organophosphate exposure and has been investigated for its potential neurotoxic, genotoxic, and endocrine-disrupting effects. Triethyl phosphate (TEP), an industrial chemical, is metabolized to DEP and subsequently to monoethyl phosphate (MEP). The toxicological profile of MEP is less well-characterized than that of DEP. This guide aims to consolidate the available scientific information on these compounds to support research and development activities.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for triethyl phosphate, diethyl phosphate, and monoethyl phosphate. It is important to note that data for monoethyl phosphate is limited.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Triethyl Phosphate (TEP) | Rat | Oral | 1100 - 1600 mg/kg | [1] |

| Triethyl Phosphate (TEP) | Rabbit | Dermal | > 20 g/kg | [1][2] |

| Diethyl Phosphate (DEP) | Rabbit | Dermal | 2740 mg/kg | [3] |

| Monoethyl Phosphate (MEP) | Data Not Available | - | - |

Table 2: Repeated Dose and Developmental Toxicity Data

| Compound | Test Species | Study Duration | Endpoint | NOAEL/NOEL | Reference |

| Triethyl Phosphate (TEP) | Rat | Subacute | General Toxicity | 1000 mg/kg bw | [4] |

| Triethyl Phosphate (TEP) | Rat | - | Teratogenicity | 625 mg/kg bw/day | [4] |

| Triethyl Phosphate (TEP) | Rat | - | Fertility | 335 mg/kg bw | [4][5] |

| Triethyl Phosphate (TEP) | Rat | Repeated Dose | General Toxicity | 200 mg/kg | [2] |

Metabolism of Ethyl Phosphates

Organophosphate pesticides and industrial chemicals like triethyl phosphate are metabolized in the body to form ethyl phosphate metabolites. This process primarily occurs in the liver and involves several enzymatic pathways.

Metabolic Pathway of Organophosphorus Pesticides to Diethyl Phosphate

The biotransformation of organophosphorus pesticides to diethyl phosphate is a critical step in their detoxification. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver through oxidative and hydrolytic reactions. The initial step for many organothiophosphates (P=S bond) is an oxidative desulfuration to their more toxic oxon (P=O) analogs, which are potent acetylcholinesterase inhibitors. Subsequently, these oxon intermediates, or the parent compounds themselves, can undergo hydrolysis by esterases or dearylation by CYP enzymes to yield diethyl phosphate (DEP).

Hydrolysis of Triethyl Phosphate

Triethyl phosphate (TEP) undergoes sequential hydrolysis to form diethyl phosphate (DEP) and then monoethyl phosphate (MEP), with the release of ethanol (B145695) at each step. This hydrolysis can occur in biological systems and in the environment.

Toxicological Mechanisms and Signaling Pathways

The toxicity of ethyl phosphates and their parent compounds involves multiple mechanisms, with the primary and most well-understood being the inhibition of acetylcholinesterase. However, other non-cholinergic pathways also contribute to their neurotoxicity and other adverse effects.

Acetylcholinesterase Inhibition

The hallmark of acute organophosphate poisoning is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.

Non-Cholinergic Mechanisms of Neurotoxicity

Emerging evidence suggests that organophosphates and their metabolites can induce neurotoxicity through mechanisms independent of AChE inhibition. These pathways are particularly relevant for developmental neurotoxicity and long-term neurological effects.

Organophosphate exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress in neuronal cells. This can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and can lead to inflammation and apoptosis.

Studies have shown that organophosphates can dysregulate dopaminergic and glutamatergic neurotransmission. This includes alterations in dopamine (B1211576) receptor signaling (e.g., D1 receptor/cAMP/PKA pathway) and potentiation of corticostriatal glutamatergic transmission, which can contribute to neuronal injury.[6]

Key Experimental Protocols

The toxicological evaluation of ethyl phosphates and their parent compounds relies on a variety of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound and controls

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCh, and DTNB in phosphate buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (or vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCh solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-20 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percent inhibition of AChE activity by the test compound is calculated relative to the vehicle control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is used to detect genotoxic damage in the form of micronuclei in erythrocytes.

Principle: The assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei, which contain lagging chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is an indication of genotoxicity.[7][8]

Materials:

-

Test animals (usually rodents)

-

Test substance

-

Positive and negative controls

-

Bone marrow extraction tools

-

Microscope slides

-

Stains (e.g., Giemsa)

-

Microscope

Procedure:

-

Dose Selection: A preliminary study is often conducted to determine the appropriate dose levels.

-

Animal Treatment: Animals are treated with the test substance (usually by gavage or intraperitoneal injection), a vehicle control, and a positive control.[8]

-

Sample Collection: At appropriate time points after exposure (e.g., 24 and 48 hours), animals are euthanized, and bone marrow is collected from the femur.[7]

-

Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: A specified number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[7]

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups. Statistical analysis is performed to determine if there is a significant increase in micronuclei formation.

In Vivo Mammalian Alkaline Comet Assay (OECD 489)

This assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

Principle: Cells from treated animals are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis at a high pH. Damaged DNA containing strand breaks migrates further in the electric field, forming a "comet" shape with a tail. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

-

Test animals

-

Test substance

-

Positive and vehicle controls

-

Tissue dissociation reagents

-

Microscope slides

-

Agarose (low melting point)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Fluorescent DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

Procedure:

-

Animal Treatment: Animals are exposed to the test substance, a vehicle control, and a positive control.

-

Tissue Collection and Cell Isolation: At a specified time after treatment, animals are euthanized, and target tissues (e.g., liver, brain) are collected. Single-cell suspensions are prepared.

-

Slide Preparation: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The slides are neutralized, stained with a fluorescent DNA dye, and visualized using a fluorescence microscope.

-

Image Analysis: Comet images are captured and analyzed using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

-

Data Analysis: The level of DNA damage in the treated groups is compared to the control group using appropriate statistical methods.

Conclusion

The toxicology of ethyl phosphate and its metabolites is a complex field with significant implications for public health and environmental safety. Diethyl phosphate is a key metabolite and biomarker of exposure to a wide range of organophosphate pesticides. While the acute toxicity of the parent compounds is often dominated by acetylcholinesterase inhibition, there is growing evidence for non-cholinergic mechanisms of toxicity, particularly concerning developmental neurotoxicity and long-term neurological outcomes. Triethyl phosphate, an industrial chemical, also contributes to the body burden of these metabolites.

This guide has summarized the available quantitative toxicological data, detailed key experimental protocols for assessing toxicity, and provided visual representations of the metabolic and signaling pathways involved. A notable gap in the current knowledge is the limited toxicological data available for monoethyl phosphate. Further research is warranted to fully characterize the toxicological profile of this terminal metabolite and to further elucidate the complex non-cholinergic pathways of organophosphate toxicity. A deeper understanding of these mechanisms is crucial for the development of more effective risk assessment strategies and potential therapeutic interventions.

References

- 1. fishersci.com [fishersci.com]

- 2. inotiv.com [inotiv.com]

- 3. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 5. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

Ethyl Phosphate Derivatives: A Cornerstone in Organophosphorus Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl phosphate (B84403) derivatives are fundamental precursors in the vast and impactful field of organophosphorus chemistry. Their inherent reactivity and versatility enable the synthesis of a wide array of compounds, from life-saving pharmaceuticals and advanced agricultural products to essential industrial chemicals. This technical guide provides a comprehensive overview of the core ethyl phosphate precursors, detailing their synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.

Core Ethyl Phosphate Precursors: Synthesis and Properties

The utility of ethyl phosphate derivatives in organophosphorus chemistry stems from a small group of core precursor molecules. These compounds, primarily derived from phosphorus trichloride (B1173362) or phosphorus oxychloride, serve as the foundational building blocks for more complex structures. Their synthesis is well-established, offering reliable routes to these essential reagents.

Triethyl Phosphite (B83602) - P(OEt)₃

Triethyl phosphite is a key P(III) reagent, notable for its nucleophilic character at the phosphorus center. It is a common starting material for the Michaelis-Arbuzov reaction to form phosphonates.

Experimental Protocol: Synthesis of Triethyl Phosphite [1][2]

This procedure is based on the reaction of phosphorus trichloride with ethanol (B145695) in the presence of a tertiary amine base, such as diethylaniline, to neutralize the HCl byproduct.[1]

-

Materials:

-

Phosphorus trichloride (1 mole, 87.5 mL)

-

Absolute ethanol (3 moles, 175 mL)[1]

-

Diethylaniline (3 moles, 477 mL)

-

Dry petroleum ether (b.p. 40-60°C)

-

-

Procedure:

-

In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of absolute ethanol and freshly distilled diethylaniline in 1 L of dry petroleum ether is placed.[1]

-

The flask is cooled in a cold-water bath. A solution of freshly distilled phosphorus trichloride in 400 mL of dry petroleum ether is added dropwise from the dropping funnel with vigorous stirring.[1] The rate of addition is controlled to maintain a gentle reflux.[1]

-

After the addition is complete (approx. 30 minutes), the mixture is heated under gentle reflux for 1 hour with continued stirring.[1]

-

The resulting suspension, containing precipitated diethylaniline hydrochloride, is cooled and filtered. The filter cake is washed with several portions of dry petroleum ether.[1]

-

The combined filtrate and washings are concentrated by distillation. The residue is then distilled under reduced pressure to collect the triethyl phosphite.

-

-

Yield: 83-90%[1]

-

Properties:

Diethyl Phosphite - HP(O)(OEt)₂

Also known as diethyl phosphonate (B1237965), this P(V) compound is a versatile intermediate. It exists in equilibrium with its P(III) tautomer, diethyl phosphonite, which allows it to exhibit reactivity characteristic of both valence states. It is a key reactant in the Atherton-Todd, Pudovik, and Kabachnik-Fields reactions.

Experimental Protocol: Synthesis of Diethyl Phosphite [3][4]

The synthesis proceeds by reacting phosphorus trichloride with ethanol without a base. The absence of a base favors the formation of the phosphonate over the phosphite.[2]

-

Materials:

-

Phosphorus trichloride (PCl₃)

-

Ethanol (C₂H₅OH)

-

-

Procedure:

-

Phosphorus trichloride and ethanol are combined under controlled temperature conditions, typically between 0 and 35°C.[4] The molar ratio of ethanol to PCl₃ is generally 3:1.[4]

-

The reaction is highly exothermic and generates hydrochloric acid (HCl) and ethyl chloride (C₂H₅Cl) as byproducts.[3][4]

-

After the reaction is complete, the crude product is purified, typically by distillation under reduced pressure, to remove impurities and byproducts.[5]

-

-

Yield: High yields are typically obtained.

-

Properties:

Diethyl Chlorophosphate - ClP(O)(OEt)₂

This highly reactive electrophilic phosphorus compound is a crucial reagent for phosphorylation reactions, readily converting alcohols, amines, and carboxylates into their corresponding phosphate esters.[6]

Experimental Protocol: Synthesis via Atherton-Todd Reaction [6][7]

-

Materials:

-

Diethyl phosphite

-

Carbon tetrachloride (CCl₄)

-

Tertiary amine (e.g., triethylamine)

-

-

Procedure:

-

Diethyl phosphite is dissolved in an inert solvent.

-

Carbon tetrachloride and a catalytic amount of a tertiary amine are added.

-

The reaction mixture is stirred, leading to the chlorination of the diethyl phosphite.

-

The product, diethyl chlorophosphate, is typically used in situ or isolated by distillation if stable enough.

-

-

Properties:

Ethyl Dichlorophosphate (B8581778) - Cl₂P(O)(OEt)

Ethyl dichlorophosphate is a highly reactive electrophile used in the synthesis of various organophosphorus compounds, including pesticides and prodrugs.[8]

Experimental Protocol: Synthesis of Ethyl Dichlorophosphate [8]

-

Materials:

-

Phosphoryl chloride (POCl₃)

-

Ethanol (1 equivalent)

-

Triethylamine

-

-

Procedure:

-

Phosphoryl chloride is treated with one equivalent of ethanol in the presence of triethylamine.[8]

-

The reaction is typically carried out in an inert solvent at controlled temperatures.

-

The product is isolated by distillation.

-

-

Properties:

-

Boiling Point: 58-62°C / 10 mmHg[8]

-

Key Synthetic Transformations

The utility of ethyl phosphate precursors is demonstrated through a series of powerful and widely used named reactions in organophosphorus chemistry.

The Michaelis-Arbuzov Reaction

This reaction is a cornerstone for the formation of carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.

The Horner-Wadsworth-Emmons (HWE) Reaction

A modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions to react with aldehydes or ketones, yielding alkenes with a strong preference for the (E)-isomer.[9][10] The water-soluble nature of the phosphate byproduct simplifies purification compared to the Wittig reaction.[9]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination [11]

-

Materials:

-

α-Aryl phosphonoacetate (e.g., from an Arbuzov reaction)

-

Aldehyde or ketone

-

Base (e.g., NaH, DBU)

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

-

Procedure:

-

The phosphonate is dissolved in an anhydrous solvent under an inert atmosphere.

-

The solution is cooled, and a strong base is added to generate the phosphonate carbanion.

-

The aldehyde or ketone is then added dropwise to the carbanion solution.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified, typically by column chromatography.[11]